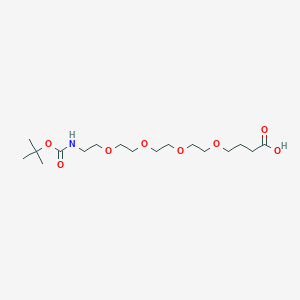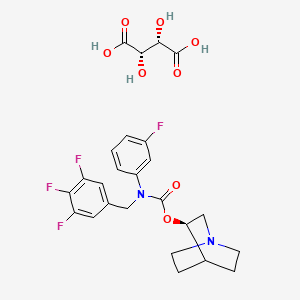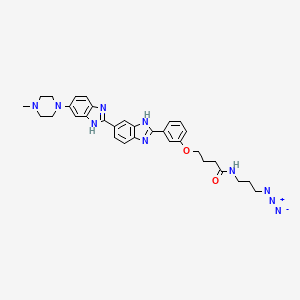
t-Boc-N-amido-PEG4-(CH2)3CO2H
Descripción general
Descripción
t-Boc-N-amido-PEG4-(CH2)3CO2H: is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amino group. This compound is widely used in biochemical research, particularly in the fields of proteomics and drug delivery, due to its hydrophilic properties and ability to increase solubility in aqueous media .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of complex molecules and conjugates.
- Facilitates the PEGylation of small molecules and peptides to improve their solubility and stability .
Biology:
- Employed in the modification of proteins and peptides for enhanced solubility and reduced immunogenicity.
- Used in the development of bioconjugates for targeted drug delivery .
Medicine:
- Applied in the formulation of drug delivery systems, particularly for the delivery of therapeutic proteins and peptides.
- Enhances the pharmacokinetic properties of drugs by increasing their solubility and stability .
Industry:
- Utilized in the production of PEGylated biopharmaceuticals.
- Used in the development of diagnostic reagents and assays .
Mecanismo De Acción
Target of Action
t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form this bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This increased solubility can improve the compound’s bioavailability, allowing it to reach its target sites more effectively.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form an amide bond with primary amine groups . Additionally, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine , suggesting that the compound’s action can be influenced by pH. The compound’s stability and efficacy may also be affected by factors such as temperature and the presence of other chemicals in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG4-(CH2)3CO2H typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves the reaction of polyethylene glycol with an amine to form a PEGylated amine.
Boc Protection: The PEGylated amine is then protected with a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amide Bond Formation: EDC or DCC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates with various biomolecules.
Comparación Con Compuestos Similares
t-Boc-N-amido-PEG2-CH2CO2H: Contains two PEG units and is used for similar applications but with different solubility and stability properties.
t-Boc-N-amido-PEG3-CH2CO2H: Contains three PEG units and offers intermediate properties between t-Boc-N-amido-PEG2-CH2CO2H and t-Boc-N-amido-PEG4-(CH2)3CO2H.
Uniqueness: this compound is unique due to its four PEG units, which provide enhanced solubility and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Propiedades
IUPAC Name |
4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJGFRNCJSOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)
![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)



